molecular formula C16H17N5O7S2 B1668864 Cefotaxime CAS No. 63527-52-6

Cefotaxime

Número de catálogo: B1668864
Número CAS: 63527-52-6
Peso molecular: 455.5 g/mol
Clave InChI: GPRBEKHLDVQUJE-QMTHXVAHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cefotaxime is a third-generation cephalosporin antibiotic. It is used to treat bacterial infections in many different parts of the body and is also given before, during, and after certain types of surgery to prevent infections . It works by inhibiting bacterial cell wall biosynthesis .


Synthesis Analysis

This compound has been used in the synthesis of gold nanoparticles, acting as a reducing and capping agent . Another study reported the synthesis of a novel Cu(II)-drug derivative from this compound .


Molecular Structure Analysis

This compound has a molecular formula of C16H17N5O7S2 and a molecular weight of 455.47 . Its structure includes a cephem nucleus with various substitutions .


Physical and Chemical Properties Analysis

This compound has a density of 1.80±0.1 g/cm3 (Predicted), a melting point of >158°C (dec.), and a refractive index of 1.778 . It is physically unstable after a 6-hour storage at high concentrations .

Aplicaciones Científicas De Investigación

Profilaxis Quirúrgica

Cefotaxime ha mostrado resultados favorables cuando se utiliza como tratamiento profiláctico en diversas ramas de la cirugía, incluyendo la genitourinaria, abdominal, ginecológica y obstétrica. Ayuda a prevenir infecciones postoperatorias .

Seguridad Alimentaria

La investigación ha indicado la presencia de cepas resistentes a this compound en productos alimenticios, destacando su papel en el estudio de la resistencia antimicrobiana y la garantía de la seguridad alimentaria .

Infecciones Bacterianas

Si bien las tasas de respuesta clínica y bacteriológica a this compound son altas, la investigación en curso tiene como objetivo definir su papel preciso en el tratamiento de infecciones bacterianas debido a la falta actual de datos comparativos .

Solubilidad y Estabilidad del Fármaco

Los estudios han demostrado que los tensioactivos no iónicos pueden mejorar la solubilidad y la estabilidad de this compound, lo que potencialmente mejora su eficacia terapéutica mediante la alteración de las características fisicoquímicas .

Farmacocinética e Interacción Medicamentosa

This compound se ha estudiado por su tolerabilidad, seguridad, farmacocinética e interacción medicamentosa en sujetos sanos para respaldar futuros ensayos clínicos .

Síntesis de Nanopartículas

La investigación innovadora ha incorporado this compound con nanopartículas de plata y selenio sintetizadas utilizando rayos gamma, presentando un método rentable y ecológico con posibles aplicaciones en nanomedicina .

Mecanismo De Acción

Target of Action

Cefotaxime, a third-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) in the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is vital for bacterial survival .

Mode of Action

This compound exerts its bactericidal activity by inhibiting cell wall synthesis. It binds to the PBPs via its beta-lactam rings, thereby inhibiting the transpeptidation step in peptidoglycan cell wall synthesis of susceptible bacterial organisms . This interaction with PBPs leads to the weakening of the bacterial cell wall, eventually causing cell lysis and death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the peptidoglycan cell wall synthesis pathway. By inhibiting the transpeptidation step in this pathway, this compound prevents the cross-linking of peptidoglycan chains, which are essential for providing strength and rigidity to the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to cell wall weakening and subsequent bacterial cell death .

Pharmacokinetics

This compound exhibits linear and dose-independent pharmacokinetics for doses up to 2 g . It is metabolized in the liver and has an elimination half-life of 0.8–1.4 hours . Approximately 50–85% of this compound is excreted unchanged in the urine , indicating that renal function significantly impacts its clearance .

Result of Action

The primary result of this compound’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, this compound causes the cell wall to weaken and rupture, leading to bacterial cell lysis . This results in the effective treatment of various bacterial infections, including those caused by Gram-positive and Gram-negative bacteria .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics can have a synergistic or antagonistic effect on this compound’s efficacy . Additionally, patient-specific factors such as age, renal function, and the presence of other diseases can also impact the drug’s action and efficacy . Furthermore, the pH and ion concentration of the local environment can affect the stability of this compound .

Safety and Hazards

Cefotaxime may cause skin irritation, serious eye irritation, allergic skin reaction, allergy or asthma symptoms, or breathing difficulties if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Direcciones Futuras

The rational use of Cefotaxime in early-onset sepsis (EOS) is still hampered by uncertainty about the optimal dose. The dosage regimens of this compound used in different neonatal units vary due to the absence of a powerful developmental pharmacokinetic-pharmacodynamic study in EOS patients . More research is needed to establish the optimal dose of this compound in different clinical situations.

Análisis Bioquímico

Biochemical Properties

Cefotaxime works by inhibiting bacterial cell wall synthesis . It shows high affinity for penicillin-binding proteins (PBPs) in the bacterial cell wall, including PBP Ib and PBP III . These PBPs are enzymes that play a crucial role in the synthesis of the bacterial cell wall. By binding to these PBPs, this compound inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Cellular Effects

This compound exerts its effects on various types of bacterial cells. It is effective against many Gram-negative organisms, especially Enterobacteriaceae, but has lower activity against many Gram-positive organisms . It inhibits bacterial cell wall synthesis, which leads to the weakening of the bacterial cell wall and eventually cell lysis . This can affect various cellular processes, including cell division and growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . By binding to these PBPs, this compound inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be well-tolerated by animals . Subacute and chronic effects include local reactions at the site of injection, some hematologic changes with enlargement of the spleen, cecal enlargement in rats and mice, and slight changes in kidney tubules .

Dosage Effects in Animal Models

In animal models, the dosage of this compound can vary. For dogs and cats, the recommended dosage is 40–50 mg/kg intravenously, intramuscularly, or subcutaneously every 8 hours . Some authors have suggested that lower doses of 10–20 mg/kg every 12 hours have good clinical efficacy in dogs .

Metabolic Pathways

This compound undergoes hepatic metabolism to form desacetylthis compound . The latter undergoes further metabolism to inactive opened β-lactam ring lactones . About 80% of a radiolabelled dose of this compound is excreted in urine; about 50 to 60% as unchanged drug and the remainder as metabolites .

Transport and Distribution

It is known that this compound is administered intravenously or intramuscularly, indicating that it can be distributed throughout the body via the bloodstream .

Subcellular Localization

As an antibiotic, this compound likely does not enter cells under normal conditions, but rather acts on the exterior of the bacterial cell by binding to penicillin-binding proteins in the bacterial cell wall .

Propiedades

{ "Design of the Synthesis Pathway": "Cefotaxime can be synthesized in a multi-step process starting from 7-aminocephalosporanic acid (7-ACA). The synthesis involves the acylation of 7-ACA with 1-(2-hydroxyethyl)-imidazole-5-carboxylic acid (HEIC) to form cefotaxime intermediate. The intermediate is then treated with tert-butylchloride and triethylamine to form cefotaxime.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "1-(2-hydroxyethyl)-imidazole-5-carboxylic acid (HEIC)", "tert-butylchloride", "triethylamine", "solvents" ], "Reaction": [ "7-ACA is acylated with HEIC in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form cefotaxime intermediate.", "The intermediate is then treated with tert-butylchloride and triethylamine in a solvent such as dimethylformamide (DMF) to form cefotaxime.", "The product is purified by crystallization or chromatography." ] }

The bactericidal activity of cefotaxime results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefotaxime shows high affinity for penicillin-binding proteins in the cell wall including PBP Ib and PBP III.

Número CAS

63527-52-6

Fórmula molecular

C16H17N5O7S2

Peso molecular

455.5 g/mol

Nombre IUPAC

(6R,7R)-3-(acetyloxymethyl)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N5O7S2/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26)/t10-,14-/m1/s1

Clave InChI

GPRBEKHLDVQUJE-QMTHXVAHSA-N

SMILES isomérico

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

SMILES canónico

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)O

Apariencia

Solid powder

63527-52-6

Descripción física

Solid

Pictogramas

Irritant; Health Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Números CAS relacionados

64485-93-4 (mono-hydrochloride salt)

Vida útil

>2 years if stored properly

Solubilidad

Soluble

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Benaxima
Biosint
Cefotaxim
Cefotaxime
Cefotaxime Sodium
Cefradil
Cephotaxim
Claforan
Fotexina
HR 756
HR-756
HR756
Kendrick
Klaforan
Primafen
Ru 24756
Ru-24756
Ru24756
Sodium, Cefotaxime
Taporin

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefotaxime
Reactant of Route 2
Cefotaxime
Reactant of Route 3
Reactant of Route 3
Cefotaxime
Reactant of Route 4
Reactant of Route 4
Cefotaxime
Reactant of Route 5
Reactant of Route 5
Cefotaxime
Reactant of Route 6
Reactant of Route 6
Cefotaxime
Customer
Q & A

Q1: How does Cefotaxime exert its antibacterial effect?

A1: this compound is a β-lactam antibiotic that targets bacterial cell wall synthesis. [] It binds to penicillin-binding proteins (PBPs), enzymes crucial for peptidoglycan cross-linking, the final step in cell wall formation. [] This binding inhibits PBP activity, leading to a weakened cell wall, osmotic instability, and ultimately, bacterial cell death. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C16H17N5O7S2 and a molecular weight of 455.48 g/mol. []

Q3: Is there any spectroscopic data available for this compound?

A3: Yes, spectroscopic methods like UV-Vis spectrophotometry have been utilized for the estimation of this compound in both pure form and pharmaceutical formulations. [] For example, a method involving the complexation of this compound with Fe(II) in alkaline conditions resulting in a reddish-orange colored product with a maximum absorbance (λmax) at 505 nm has been reported. []

Q4: How stable is this compound in intravenous (IV) admixtures?

A4: this compound sodium at 10 mg/mL, when admixed with metronidazole 5 mg/mL in a 0.9% sodium chloride injection, demonstrated stability for up to 72 hours when stored at 8°C. [] This indicates good stability under these specific conditions.

Q5: What about the stability of this compound for intracutaneous injection?

A5: Studies show that the stability of this compound sodium intracutaneous injection is less favorable. [] Even when stored at room temperature and protected from sunlight, a significant drop in concentration was observed after just one week. [] The recommended storage life under these conditions is no more than 3 days. []

Q6: this compound itself isn't a catalyst. Can you clarify this aspect based on the provided research?

A6: You are correct. This compound acts as an inhibitor of bacterial enzymes (PBPs) rather than a catalyst. [] The research papers provided focus on this compound's antibacterial activity, resistance mechanisms, and its pharmacokinetic properties. They don't delve into its use in catalytic applications.

Q7: Has computational chemistry been used in research on this compound?

A7: While the provided research articles don't explicitly detail computational studies on this compound, mass spectrometry combined with UV spectrophotometry has been employed to study the kinetics of this compound hydrolysis by β-lactamase TEM-1 and its G238S mutant. [] This approach offers valuable insights into the interaction dynamics between the drug and the enzyme.

Q8: How do structural modifications of this compound impact its activity?

A8: One notable example highlighted in the research involves the G238S mutation in β-lactamase TEM-1. [] This single amino acid change significantly impacts the enzyme's interaction with this compound. The mutation leads to a decrease in deacylation rate for penicillins, explaining the reduced activity against these antibiotics. [] Conversely, the mutation results in increased acylation rate for this compound, leading to better catalytic efficiency against this specific antibiotic. []

Q9: What strategies can improve this compound's stability or bioavailability?

A9: While specific formulation strategies aren't discussed in the provided research, the study on IV admixture stability highlights the importance of factors like storage temperature and compatible co-solutes in maintaining drug stability. []

Q10: Is there information regarding SHE regulations related to this compound in the provided research?

A10: The provided research articles primarily focus on the clinical and pharmacological aspects of this compound. Information regarding specific SHE regulations and compliance is not discussed.

Q11: What is known about the pharmacokinetics of this compound in neonatal pony foals?

A11: Research on foals showed that following a single IV dose, this compound is rapidly eliminated with a half-life of 0.6 hours. [] The active metabolite, desacetylthis compound, exhibited a longer half-life of 1.69 hours. [] Based on these findings, a dosage of 40 mg/kg body weight every 4-6 hours was suggested for foals with gram-negative septicemia, while a more frequent administration every 2 hours was recommended for those with meningitis. []

Q12: How does pregnancy affect this compound pharmacokinetics?

A12: Studies in postpartum patients reveal altered pharmacokinetics of this compound compared to non-pregnant individuals. [] Significantly larger volumes of distribution and higher clearance rates were observed in these patients. [] This suggests a need for potential dosage adjustments for effective treatment in pregnant women.

Q13: How effective is this compound against multidrug-resistant Pseudomonas and Serratia infections?

A13: In vitro studies demonstrated a high degree of synergy between this compound and Amikacin against multidrug-resistant Pseudomonas aeruginosa and Serratia marcescens isolates. [] This synergistic effect was observed in 90% of the tested isolates. [] Clinical trials involving five patients with serious infections caused by these organisms further confirmed this synergy, demonstrating a 100% clinical response rate and an 80% bacteriological cure rate. []

Q14: Has this compound been evaluated in animal models of infection?

A14: Yes, this compound has been tested in rabbit models of meningitis. In one study, a this compound and Rifampin combination successfully sterilized cerebrospinal fluid cultures in all treated rabbits, highlighting its potential for treating serious infections. []

Q15: Is this compound effective as a prophylactic antibiotic in colorectal surgery?

A16: Research suggests this compound, administered at a dose of 4g perioperatively, is effective as a prophylactic antibiotic in both rectal and colonic surgeries. []

Q16: What are the known mechanisms of resistance to this compound?

A17: A primary mechanism of this compound resistance involves the production of β-lactamases, enzymes capable of hydrolyzing the β-lactam ring of this compound, rendering it ineffective. [, , ] One such example is the GES-1 β-lactamase, found in multidrug-resistant Klebsiella pneumoniae isolates, which confers resistance to various antibiotics, including this compound. []

Q17: Can resistance to this compound develop during treatment?

A18: Yes, a study on spontaneous bacterial peritonitis (SBP) found that 19% of patients treated with this compound developed resistance to the drug. [] This highlights the need for monitoring treatment response and considering alternative antibiotics in cases of this compound resistance.

Q18: Is there cross-resistance between this compound and other antibiotics?

A19: Cross-resistance is a significant concern. For instance, K. pneumoniae isolates producing GES-1 β-lactamase demonstrated resistance to this compound alongside other antibiotics like ceftazidime, cefuroxime, gentamicin, kanamycin, and more. [] This emphasizes the need for comprehensive antibiotic susceptibility testing to guide treatment decisions.

Q19: What are the hepato-renal effects of this compound?

A20: Studies on albino rats show that this compound administration can lead to adverse effects on both liver and kidney function. [] These effects include:

  • Kidney Function: Increased serum creatinine, urea, sodium, potassium, and calcium concentrations were observed, alongside decreased glucose and total protein levels. []
  • Liver Function: Elevations in liver enzymes like AST and ALT, along with increases in total bilirubin, cholesterol, triglycerides, and LDL-cholesterol were noted. [] Additionally, a decrease in serum albumin and HDL-cholesterol levels was reported. []
  • Histopathological Changes: Both liver and kidney tissues exhibited structural alterations indicative of damage. []

Q20: Are there drug delivery strategies to enhance this compound's targeting?

A21: While the provided articles don't delve into specific this compound drug delivery strategies, one study explored the synthesis and characterization of a novel polyhedral oligomeric silsesquioxane-cefotaxime (POSS-CTX) conjugate. [] This conjugate demonstrated enhanced antibacterial activity against E. coli and S. aureus compared to this compound alone. [] This highlights the potential of developing novel drug delivery systems for this compound.

Q21: Are there biomarkers to predict this compound efficacy or monitor treatment response?

A21: The research papers provided do not focus on specific biomarkers for this compound efficacy or treatment monitoring.

Q22: What analytical methods are used to quantify this compound levels?

A23: High-performance liquid chromatography (HPLC) is a commonly used method for quantifying this compound concentrations in serum. [, ] This technique allows for accurate measurement of drug levels, which is crucial for understanding pharmacokinetics and optimizing dosage regimens.

Q23: How is the degradation of this compound by bacteria studied?

A24: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) has been used to analyze the degradation of this compound by OXA-48-producing Enterobacteriaceae. [] This method allows for the identification of specific degradation products, providing insights into the mechanism of resistance.

Q24: What is the environmental impact of this compound?

A24: The provided research articles do not address the environmental impact and degradation of this compound.

Q25: Is there information available on this compound's dissolution and solubility?

A26: While the research papers don't provide specific details on this compound's dissolution and solubility, they highlight its use in various formulations, including intravenous and intracutaneous injections. [, ] This implies that the drug's solubility has been considered during formulation development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.